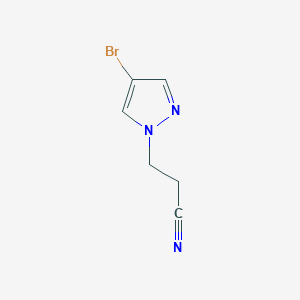

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHGHKZQUZNBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629699 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007518-24-2 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route involves the aza-Michael addition of 4-bromopyrazole to acrylonitrile. This document provides a comprehensive overview of the reaction mechanism, a representative experimental protocol, and a summary of expected quantitative data. The information is presented to be of maximal utility for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of more complex molecules, including intermediates for active pharmaceutical ingredients (APIs). The molecule incorporates a 4-bromopyrazole moiety, a common scaffold in medicinal chemistry, linked to a propanenitrile chain. The synthesis of this compound is of significant interest to researchers involved in drug discovery and development. The most direct and efficient method for its preparation is the conjugate addition of 4-bromopyrazole to acrylonitrile, a classic example of an aza-Michael reaction.

Synthesis Mechanism: Aza-Michael Addition

The core of the synthesis is the nucleophilic addition of the pyrazole nitrogen to the electron-deficient β-carbon of acrylonitrile. The reaction is typically facilitated by a base, which deprotonates the pyrazole, increasing its nucleophilicity.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

The mechanism proceeds as follows:

-

Deprotonation: A base abstracts the acidic proton from the N-H bond of 4-bromopyrazole, generating a pyrazolate anion. This anion is a more potent nucleophile.

-

Nucleophilic Attack: The pyrazolate anion attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group. This results in the formation of a carbanion intermediate.

-

Protonation: The carbanion intermediate is subsequently protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final product, this compound.

Caption: Step-wise mechanism of the aza-Michael addition.

Experimental Protocol

Materials:

-

4-Bromopyrazole

-

Acrylonitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like DBU)

-

Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

-

Quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-bromopyrazole and an anhydrous solvent.

-

Deprotonation: The flask is cooled in an ice bath, and the base is added portion-wise. The mixture is stirred at this temperature for a specified period to allow for the formation of the pyrazolate anion.

-

Michael Addition: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is then allowed to stir at room temperature or slightly elevated temperature for a period of time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: Representative experimental workflow for the synthesis.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on similar aza-Michael additions involving pyrazoles, the following table presents expected ranges for key reaction parameters and outcomes.

| Parameter | Value | Notes |

| Reactant Ratio | ||

| 4-Bromopyrazole | 1.0 eq | Limiting reagent |

| Acrylonitrile | 1.1 - 1.5 eq | Slight excess to ensure complete reaction |

| Base | 1.1 - 1.5 eq | To facilitate deprotonation |

| Reaction Conditions | ||

| Solvent | Acetonitrile or THF | Anhydrous conditions are crucial |

| Temperature | 0 °C to 50 °C | Initial cooling for deprotonation, then RT or gentle heating |

| Reaction Time | 2 - 24 hours | Monitored by TLC |

| Yield and Purity | ||

| Yield | 70 - 90% | Expected range for similar reactions |

| Purity | >95% | After chromatographic purification |

Conclusion

The synthesis of this compound is most effectively achieved through an aza-Michael addition of 4-bromopyrazole to acrylonitrile. This method is robust, generally high-yielding, and proceeds under relatively mild conditions. The provided technical guide offers a comprehensive overview of the synthesis mechanism, a representative experimental protocol, and expected quantitative data to aid researchers in the successful preparation of this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

Spectroscopic and Structural Analysis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Overview

Predicted Spectroscopic Data

The structural features of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, including the 4-bromopyrazole ring and the propanenitrile side chain, give rise to characteristic signals in various spectroscopic analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 1H | H-5 (pyrazole ring) |

| ~7.5 | Singlet | 1H | H-3 (pyrazole ring) |

| ~4.4 | Triplet | 2H | -N-CH₂- |

| ~3.0 | Triplet | 2H | -CH₂-CN |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 (pyrazole ring) |

| ~130 | C-3 (pyrazole ring) |

| ~117 | -CN (nitrile) |

| ~95 | C-4 (pyrazole ring, C-Br) |

| ~50 | -N-CH₂- |

| ~20 | -CH₂-CN |

Note: Chemical shifts are predictions and can vary based on the solvent and experimental conditions.[1][2][3][4][5][6][7]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 | Medium | C-H stretch | Aromatic (pyrazole) |

| ~2950 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile[8][9][10] |

| ~1500-1600 | Medium-Strong | C=C, C=N stretch | Aromatic ring (pyrazole) |

| ~1100 | Medium | C-N stretch | |

| ~600-700 | Medium-Strong | C-Br stretch | Alkyl bromide[11][12][13][14] |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity | Notes |

| 213/215 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 173/175 | [M - CH₂CN]⁺ | Loss of the cyanomethyl group. |

| 146/148 | [C₃H₃BrN₂]⁺ | 4-bromopyrazole fragment. |

| 134 | [M - Br]⁺ | Loss of the bromine atom. |

| 40 | [CH₂CN]⁺ | Cyanomethyl fragment. |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[15][16][17][18][19][20][21] PubChem also provides predicted mass spectrometry data including m/z values for various adducts.[22]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1. NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[23]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube.[24]

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[25][26]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[27]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

2.2. IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or with the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[30][31]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

-

Data Acquisition:

-

Heat the probe to volatilize the sample into the ion source.[32]

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[33][34][35][36]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

3.1. Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

3.2. Molecular Structure of this compound

The diagram below shows the molecular structure of this compound with atoms numbered for potential NMR correlation studies.

Caption: Molecular structure of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. compoundchem.com [compoundchem.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. GCMS Section 6.17 [people.whitman.edu]

- 18. asianpubs.org [asianpubs.org]

- 19. benchchem.com [benchchem.com]

- 20. BiblioBoard [openresearchlibrary.org]

- 21. researchgate.net [researchgate.net]

- 22. PubChemLite - this compound (C6H6BrN3) [pubchemlite.lcsb.uni.lu]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. sites.bu.edu [sites.bu.edu]

- 26. scribd.com [scribd.com]

- 27. rsc.org [rsc.org]

- 28. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 29. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 30. infinitalab.com [infinitalab.com]

- 31. apandales4.wordpress.com [apandales4.wordpress.com]

- 32. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 33. bitesizebio.com [bitesizebio.com]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 36. Electron ionization - Wikipedia [en.wikipedia.org]

Unveiling the Structural Architecture of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within this molecule, its crystal structure, is paramount in understanding its physicochemical properties, potential biological interactions, and in guiding the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the structural and experimental aspects of this compound and its core constituents. While the complete crystal structure of the title compound is not publicly available, this guide presents the detailed crystallographic data for its foundational core, 4-bromo-1H-pyrazole, to offer valuable insights into the molecular geometry and packing characteristics of this class of compounds. The guide also outlines detailed experimental protocols for its synthesis and for the general determination of small molecule crystal structures via X-ray diffraction.

Crystallographic Data of the Core Structure: 4-bromo-1H-pyrazole

Please Note: The following crystallographic data pertains to the core pyrazole structure, 4-bromo-1H-pyrazole, as a proxy for the full molecule of this compound. This data is derived from published crystallographic studies.[4]

| Parameter | Value |

| Crystal System | Monoclinic[5] |

| Space Group | P2₁/c[5] |

| Unit Cell Dimensions | |

| a (Å) | 7.177(2)[5] |

| b (Å) | Value Not Available |

| c (Å) | Value Not Available |

| α (°) | 90 |

| β (°) | Value Not Available |

| γ (°) | 90 |

| Volume (ų) | Value Not Available |

| Z | Value Not Available |

| Calculated Density (g/cm³) | Value Not Available |

| Selected Bond Lengths | (Å) |

| Br-C4 | Value Not Available |

| N1-N2 | Value Not Available |

| N1-C5 | Value Not Available |

| N2-C3 | Value Not Available |

| C3-C4 | Value Not Available |

| C4-C5 | Value Not Available |

| Selected Bond Angles | (°) |

| C5-N1-N2 | Value Not Available |

| C3-N2-N1 | Value Not Available |

| N2-C3-C4 | Value Not Available |

| Br-C4-C3 | Value Not Available |

| Br-C4-C5 | Value Not Available |

| N1-C5-C4 | Value Not Available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction. A generalized synthetic workflow is presented below.

References

Physical and chemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines established information with predicted properties and generalized experimental protocols based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and potential application of this and related pyrazole derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized. Further physical characteristics are predicted based on the properties of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 1007518-24-2 | [Vendor Information] |

| Molecular Formula | C₆H₆BrN₃ | [Vendor Information] |

| Molecular Weight | 200.04 g/mol | [Calculated] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a low-melting solid) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone (Predicted). Limited solubility in water (Predicted). | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of pyrazoles. The most common and direct method is the Michael addition of 4-bromopyrazole to acrylonitrile.

Synthetic Pathway: Michael Addition

A plausible and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 4-bromopyrazole to acrylonitrile.

Technical Guide: Solubility Profiling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies for determining the solubility of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. Due to the absence of specific published quantitative solubility data for this compound, this guide focuses on presenting a robust experimental framework for obtaining and presenting this critical physicochemical parameter. It includes a detailed experimental protocol, a structured format for data presentation, and a logical workflow for the physicochemical characterization of novel synthetic compounds. This guide is intended to equip researchers with the necessary tools to systematically evaluate the solubility of this compound in a variety of organic solvents, a crucial step in process development, formulation, and preclinical assessment.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a fundamental physicochemical property that profoundly influences its bioavailability, manufacturability, and formulation.[1] As a building block in the synthesis of more complex molecules, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and the development of stable formulations.[2] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, often utilized to enhance physicochemical properties such as lipophilicity and solubility.[2] However, some novel pyrazole derivatives have been reported to exhibit poor solubility, which can present significant challenges in drug development.[3] Therefore, a systematic solubility assessment of this compound is a critical early-stage activity in its development pathway.

Predicted Solubility Profile

Quantitative Solubility Data Presentation

To facilitate a clear comparison of solubility across different solvents, all experimentally determined data should be systematically organized. The following table provides a standardized format for presenting the solubility of this compound at a specified temperature.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | UV/Vis Spectroscopy | ||

| Ethanol | Polar Protic | 25 | UV/Vis Spectroscopy | ||

| Isopropanol | Polar Protic | 25 | UV/Vis Spectroscopy | ||

| Acetone | Polar Aprotic | 25 | UV/Vis Spectroscopy | ||

| Acetonitrile | Polar Aprotic | 25 | UV/Vis Spectroscopy | ||

| Dichloromethane | Polar Aprotic | 25 | UV/Vis Spectroscopy | ||

| Ethyl Acetate | Mid-Polarity | 25 | UV/Vis Spectroscopy | ||

| Toluene | Nonpolar | 25 | UV/Vis Spectroscopy | ||

| Heptane | Nonpolar | 25 | UV/Vis Spectroscopy |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][6] This protocol outlines the steps for measuring the solubility of this compound in various organic solvents, followed by quantification using UV/Vis spectroscopy.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer and quartz cuvettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.[7]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1][6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[1]

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV/Vis spectrophotometer. A series of dilutions may be necessary.

-

-

Quantification by UV/Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent by scanning a standard solution across a range of wavelengths.[8]

-

Measure the absorbance of the standard solutions at the determined λmax and construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted, filtered sample solutions at the same λmax.

-

Calculate the concentration of the dissolved compound in the diluted samples using the calibration curve.[9]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound and the specific steps of the shake-flask solubility determination method.

References

- 1. scribd.com [scribd.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Reactivity of the C-Br Bond in 4-Bromopyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the C4-position is a key strategy for the synthesis of diverse compound libraries for drug discovery. The carbon-bromine (C-Br) bond at this position serves as a versatile and reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the C-Br bond in 4-bromopyrazole derivatives, focusing on key synthetic methodologies, quantitative data, and detailed experimental protocols.

General Reactivity and Comparison with Other Halogens

The reactivity of the C-Br bond in 4-bromopyrazoles in transition metal-catalyzed cross-coupling reactions is intermediate between that of C-I and C-Cl bonds. The general order of reactivity follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] Consequently, 4-iodopyrazoles are typically more reactive and may undergo coupling under milder conditions.[2] However, this increased reactivity can sometimes lead to a higher propensity for side reactions, such as dehalogenation.[2] In contrast, 4-chloropyrazoles are more stable and cost-effective but often necessitate more active and specialized catalyst systems to achieve efficient coupling.[1] Therefore, 4-bromopyrazoles often represent a good balance of reactivity and stability for many synthetic applications.[1]

Key Methodologies for C-Br Bond Functionalization

The C-Br bond in 4-bromopyrazole derivatives is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by reaction with electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between 4-bromopyrazoles and aryl or vinyl boronic acids or their esters.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

| 4-Bromopyrazole Derivative | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 86 | [3][4] |

| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 81 | [4] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | - | - | - | [5] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [3]

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.5 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio).

-

Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

-

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 4-bromopyrazole and a terminal alkyne, providing access to 4-alkynylpyrazole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7][8]

Data Presentation: Sonogashira Coupling of 4-Bromopyrazole Derivatives

| 4-Bromopyrazole Derivative | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High Conversion | [9] |

| Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | Room Temp | 1.5 | - | [10][11] |

Experimental Protocol: General Procedure for Sonogashira Coupling [10][11]

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (1-3 mol%)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a reaction vessel, add the 4-bromopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent and triethylamine, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

Visualization: Catalytic Cycle of Sonogashira Coupling

Caption: General catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines.[12]

Data Presentation: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [13][14]

| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |

| Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 60 | - |

| Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 67 | - |

| Pyrrolidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 7 | Low yield due to β-hydride elimination |

| Allylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 6 | Low yield due to β-hydride elimination |

| Adamantylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 90 | Amine lacking β-hydrogens |

| tert-Butylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 53 | Amine lacking β-hydrogens |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15][16]

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(dba)₂ or a palladacycle, 1-5 mol%)

-

Phosphine ligand (e.g., tBuDavePhos, XPhos, or BINAP, 2-10 mol%)

-

Base (e.g., tBuOK, Cs₂CO₃, or LHMDS, 1.5-2.5 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

-

Add the 4-bromopyrazole derivative and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-160 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

-

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Coupling

The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions that can be used to form C-C, C-N, and C-O bonds.[17][18] While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands allow for milder reaction conditions.[18]

Data Presentation: Ullmann-Type Coupling of Aryl Halides

| Aryl Halide | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Iodide | Indole | CuI / L-Proline | K₂CO₃ | DMSO | 90 | High | [19] |

| Aryl Bromide | Aniline | CuI / 6-hydroxy picolinohydrazide | - | - | Room Temp | Excellent | [17] |

| 2-Bromopyridine | Carbazole | CuCl / 1-methyl-imidazole | t-BuOLi | - | - | High | [20] |

Experimental Protocol: General Procedure for L-Proline Promoted Ullmann-Type N-Arylation [19]

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

N-Nucleophile (e.g., indole, pyrrole) (1.0-1.2 equiv)

-

CuI (5-10 mol%)

-

L-Proline (10-20 mol%)

-

K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Anhydrous DMSO

-

-

Procedure:

-

To a reaction vessel, add CuI, L-proline, the base, the 4-bromopyrazole derivative, and the N-nucleophile.

-

Add anhydrous DMSO.

-

Heat the mixture at 90-120 °C until the reaction is complete.

-

Cool the reaction mixture, add water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Visualization: Proposed Mechanism of Ullmann-Type Coupling

Caption: A proposed catalytic cycle for the Ullmann-type cross-coupling reaction.

Lithiation and Metal-Halogen Exchange

Lithiation of 4-bromopyrazoles, either by direct deprotonation of an adjacent C-H bond (directed ortho-metalation) or by metal-halogen exchange, generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Data Presentation: Lithiation of 4-Bromo-1-phenylsulfonylpyrazole and Quenching with Electrophiles [21]

| Electrophile | Product | Yield (%) |

| DMF | 4-Bromo-5-formyl-1-phenylsulfonylpyrazole | - |

| CO₂ | 4-Bromo-5-carboxy-1-phenylsulfonylpyrazole | - |

| MeI | 4-Bromo-5-methyl-1-phenylsulfonylpyrazole | - |

| PhCHO | 4-Bromo-5-(hydroxy(phenyl)methyl)-1-phenylsulfonylpyrazole | - |

Yields were not explicitly tabulated in the abstract, but the method was described as a "convenient approach."

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [21][22]

-

Materials:

-

N-protected 4-bromopyrazole (1.0 equiv)

-

Organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Electrophile (1.2 equiv)

-

-

Procedure:

-

Dissolve the N-protected 4-bromopyrazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent and stir for a specified time (e.g., 1 hour) to allow for metal-halogen exchange or deprotonation.

-

Add the electrophile to the solution of the lithiated pyrazole.

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Visualization: Workflow for Lithiation and Electrophilic Quench

Caption: General workflow for the functionalization of 4-bromopyrazoles via lithiation.

Conclusion

The C-Br bond in 4-bromopyrazole derivatives is a highly valuable and versatile functional group for the synthesis of complex and diverse molecular structures. Through a variety of well-established methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, as well as lithiation/metal-halogen exchange, researchers can readily introduce a wide array of substituents at the C4-position of the pyrazole ring. The choice of a specific method will depend on the desired transformation, the nature of the coupling partners, and the overall synthetic strategy. This guide provides a foundational understanding of the reactivity of 4-bromopyrazoles and serves as a practical resource for the design and execution of synthetic routes in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. researchgate.net [researchgate.net]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. Ullmann coupling-An overview - operachem [operachem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Tautomerism in 4-Bromo-1H-Pyrazole Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug design. Among these, pyrazoles, and specifically 4-bromo-1H-pyrazole derivatives, represent a critical class of precursors in the synthesis of a wide array of bioactive molecules. The inherent ability of N-unsubstituted pyrazoles to exist in two tautomeric forms, which can significantly influence their physicochemical properties and biological activity, necessitates a thorough understanding of their tautomeric behavior. This technical guide provides an in-depth analysis of the tautomerism in 4-bromo-1H-pyrazole precursors, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles.

The Equilibrium of 4-Bromo-1H-Pyrazole Tautomers

N-unsubstituted 3(5)-substituted pyrazoles, including those with a bromine atom at the 4-position, exhibit annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between two tautomeric forms. For a 4-bromo-3(5)-substituted pyrazole, the equilibrium is between the 3-substituted and the 5-substituted tautomers.

Numerous studies, employing both experimental techniques and computational methods, have demonstrated that the position of this equilibrium is highly dependent on the nature of the substituent at the 3(5)-position, the solvent, and the physical state (solution vs. solid-state).

Influence of Substituents

The electronic nature of the substituent at the C3(5) position plays a pivotal role in determining the predominant tautomer. Electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position, while electron-donating groups can shift the equilibrium. For instance, in the case of 4-bromo-3(5)-phenylpyrazole, the tautomer with the phenyl group at the 3-position is the major form in solution and is the exclusive form observed in the solid state.[1]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Density Functional Theory (DFT) studies on 4-bromo substituted 1H-pyrazoles have shown that the rate of tautomerization is solvent-dependent, reaching a constant value in solvents with a dielectric constant greater than 8.93.[2] In solution, pyrazoles can exist as monomers hydrogen-bonded to the solvent or as self-associated oligomers (dimers, trimers), which also influences the observed tautomeric preference.[1]

Quantitative Analysis of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[3] By acquiring spectra at low temperatures to slow the proton exchange, the signals corresponding to each tautomer can be resolved and their relative populations determined by integration.

Table 1: Tautomer Ratios of Selected 4-Bromo-1H-Pyrazole Precursors

| Compound | Solvent | Temperature (°C) | Tautomer A (%) (Substituent at C3) | Tautomer B (%) (Substituent at C5) | Reference |

| 4-Bromo-3(5)-phenylpyrazole | THF-d8 | -80 | Major | Minor | [1] |

| 3,4-Dibromo-5-phenyl-1H-pyrazole | CDCl3 | Room Temp. | Major | Minor | [4] |

Note: "Major" and "Minor" are used where specific quantitative ratios were not provided in the cited literature.

Experimental Protocols

Synthesis of 4-Bromo-1H-Pyrazole Precursors

A common route for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by bromination.

Example Protocol: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [5][6]

-

Reactants: A 1,3-diketone, an arylhydrazine, and N-bromosaccharin.

-

Catalyst: Silica gel supported sulfuric acid.

-

Conditions: The reactants and catalyst are mixed under solvent-free conditions.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, n-hexane is added to the mixture, and the solid catalyst is filtered off.

-

Purification: The solvent is evaporated from the filtrate to afford the crude 4-bromopyrazole derivative, which can be further purified by column chromatography on silica gel if necessary.

Characterization of Tautomers by NMR Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is the primary experimental method for studying pyrazole tautomerism in solution.[3][7][8]

General Procedure for Low-Temperature NMR Analysis:

-

Sample Preparation: A solution of the 4-bromo-1H-pyrazole derivative is prepared in a suitable deuterated solvent (e.g., THF-d8, DMSO-d6, CDCl3).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual tautomers are resolved.

-

Data Analysis: The chemical shifts and coupling constants for each tautomer are assigned. The relative concentrations of the tautomers are determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (KT) can then be calculated.

Logical Workflow for Tautomerism Analysis

The investigation of tautomerism in 4-bromo-1H-pyrazole precursors follows a logical workflow that combines synthesis, experimental characterization, and computational analysis.

Caption: A logical workflow illustrating the key stages in the analysis of tautomerism for 4-bromo-1H-pyrazole precursors.

Factors Influencing Tautomer Stability

A diagram illustrating the key factors that influence the tautomeric equilibrium can provide a clear conceptual overview for researchers.

Caption: Key factors that determine the position of the tautomeric equilibrium in 4-bromo-1H-pyrazole systems.

Conclusion

A comprehensive understanding of the tautomeric behavior of 4-bromo-1H-pyrazole precursors is indispensable for their effective utilization in drug discovery and development. The interplay of substituent effects, solvent conditions, and physical state dictates the predominant tautomeric form, which in turn governs the molecule's reactivity and biological interactions. By employing a combination of synthetic chemistry, advanced spectroscopic techniques like NMR, and computational modeling, researchers can elucidate the tautomeric preferences of these versatile building blocks, enabling the rational design of novel therapeutic agents.

References

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Quantum Chemical Studies of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical studies of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific compound, this guide presents a framework based on established quantum chemical methodologies applied to analogous pyrazole derivatives. It details the computational protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties. Furthermore, this document outlines common experimental procedures for the synthesis and characterization of similar pyrazole-containing compounds. The guide is intended to serve as a resource for researchers engaged in the computational analysis and drug development of pyrazole-based molecules.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their biological and chemical properties. The title compound, this compound, features a brominated pyrazole core and a propanenitrile side chain, suggesting its potential as a versatile building block in drug discovery.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in understanding the structure-property relationships of molecules.[1][2] These computational methods provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties, which can aid in the rational design of novel therapeutic agents.[3] This guide will delineate the standard computational workflows and theoretical underpinnings for the study of this compound and related compounds.

Computational Methodology

The quantum chemical calculations detailed herein are based on methodologies frequently reported in the literature for the study of pyrazole derivatives.[4][5]

Geometry Optimization

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-uniform distribution of electron density. The geometry optimization process seeks to find the lowest energy conformation of the molecule on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Electronic Properties

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[6] These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of the compound and its derivatives.

Illustrative Data Presentation

The following tables present illustrative quantitative data that would be expected from quantum chemical calculations on this compound, based on studies of analogous compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Br-C4 | 1.890 | ||

| N1-N2 | 1.350 | ||

| N1-C5 | 1.380 | ||

| C3-C4 | 1.390 | ||

| N1-C(CH₂) | 1.450 | ||

| C≡N | 1.150 | ||

| C4-C3-N2 | 105.0 | ||

| N1-N2-C3 | 112.0 | ||

| C(CH₂)-N1-C5 | 125.0 | ||

| Br-C4-C5-N1 | |||

| N2-N1-C(CH₂)-CH₂ |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3100 | High | Low | C-H stretch (pyrazole) |

| 2 | 2250 | Medium | Medium | C≡N stretch |

| 3 | 1550 | High | High | C=N stretch (pyrazole) |

| 4 | 1450 | Medium | Medium | CH₂ scissoring |

| 5 | 1050 | High | Low | C-Br stretch |

| 6 | 800 | Medium | High | Pyrazole ring deformation |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for the synthesis of pyrazole derivatives.

Synthesis

A plausible synthetic route involves the Michael addition of 4-bromopyrazole to acrylonitrile.

-

Step 1: Preparation of 4-bromopyrazole: Pyrazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or acetic acid.[7]

-

Step 2: Michael Addition: 4-bromopyrazole is reacted with acrylonitrile in the presence of a base catalyst (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., acetonitrile or ethanol). The reaction mixture is typically stirred at room temperature or heated to ensure completion.

-

Step 3: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C≡N stretch of the nitrile group and the vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of a pyrazole derivative.

Caption: Computational workflow for quantum chemical studies.

Molecular Structure

The diagram below shows the molecular structure of this compound with atom numbering.

Caption: Molecular structure and atom numbering scheme.

Conclusion

This technical guide has outlined the standard theoretical and experimental approaches for the study of this compound. While specific research on this molecule is not yet available, the methodologies presented, based on studies of analogous pyrazole derivatives, provide a robust framework for future investigations. The combination of quantum chemical calculations and experimental synthesis and characterization will be crucial in elucidating the properties of this compound and exploring its potential applications in drug discovery and development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

Unveiling the Electronic Landscape: A Technical Guide to DFT Calculations for Bromopyrazole Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in various signaling pathways. Understanding the structural and electronic properties of these molecules at a quantum level is paramount for rational drug design and the optimization of lead compounds. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties with high accuracy. This technical guide provides an in-depth overview of the application of DFT calculations to bromopyrazole compounds, detailing computational and experimental protocols, presenting quantitative data, and visualizing their interaction with a key biological pathway.

Core Principles of DFT in Molecular Modeling

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of drug candidates.

Experimental and Computational Protocols

A combined experimental and computational approach is essential for the comprehensive analysis of bromopyrazole derivatives. DFT calculations provide theoretical data that, when validated by experimental results, offer a deeper understanding of the molecule's characteristics.

Computational Protocol: DFT Calculations

A widely adopted and validated method for DFT calculations on halogenated heterocyclic compounds involves the use of the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311+G(d,p) or 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting geometries, electronic properties, and spectroscopic data.

1. Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311+G(d,p) or 6-311++G(d,p).

-

Procedure: An initial molecular structure of the bromopyrazole compound is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.

2. Vibrational Frequency Analysis:

-

Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This computes the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

3. NMR Chemical Shift Calculation:

-

Method: Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework.

-

Procedure: The GIAO-DFT calculation is performed on the optimized geometry to predict the absolute magnetic shielding tensors. These are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory using the equation: δ_sample = σ_TMS - σ_sample.

The logical workflow for these computational studies can be visualized as follows:

Experimental Validation Protocols

1. Synthesis and Crystallization:

-

Synthesis: Bromopyrazole derivatives can be synthesized through various established organic chemistry routes. For instance, 4-bromopyrazoles can be prepared via the reaction of 1,3-diketones with arylhydrazines and a brominating agent like N-bromosaccharin in the presence of a catalyst.[1]

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

2. X-ray Crystallography:

-

Procedure: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing precise experimental bond lengths and angles for direct comparison with the DFT-optimized geometry.

3. Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are measured using FT-IR and FT-Raman spectrometers. The experimental spectra are then compared with the theoretically predicted vibrational frequencies.

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The experimental chemical shifts are then compared with the values calculated using the GIAO-DFT method.

Data Presentation: A Case Study of 4-Bromopyrazole

To illustrate the synergy between computational and experimental data, this section presents a summary of findings for 4-bromopyrazole.

Table 1: Optimized Geometrical Parameters

The optimized molecular geometry of 4-bromopyrazole was calculated using the B3LYP/6-311+G(d,p) level of theory. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, validating the computational model.

| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |

| Bond Length (Å) | C3-Br4 | 1.885 | 1.878 |

| C3-C4 | 1.389 | 1.381 | |

| C4-N5 | 1.332 | 1.325 | |

| N5-N1 | 1.345 | 1.339 | |

| N1-C2 | 1.334 | 1.328 | |

| C2-C3 | 1.421 | 1.415 | |

| Bond Angle (°) | Br4-C3-C4 | 127.8 | 127.5 |

| C3-C4-N5 | 108.9 | 109.2 | |

| C4-N5-N1 | 111.5 | 111.8 | |

| N5-N1-C2 | 106.3 | 106.0 | |

| N1-C2-C3 | 110.8 | 110.5 | |

| C2-C3-C4 | 102.5 | 102.0 |

Note: Experimental data is sourced from crystallographic information files (CIF) and may vary slightly between different studies.

Table 2: Vibrational Frequencies

The calculated vibrational frequencies for 4-bromopyrazole show good correlation with experimental FT-IR and Raman data. Key vibrational modes are highlighted below.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | 3450 | 3445 | - |

| C-H Stretch | 3125 | 3120 | 3128 |

| C=C Stretch | 1580 | 1575 | 1582 |

| Ring Breathing | 1450 | 1448 | 1455 |

| C-Br Stretch | 680 | 678 | 685 |

Table 3: NMR Chemical Shifts

The calculated 1H and 13C NMR chemical shifts, using the GIAO-DFT method, are compared with experimental values. The strong correlation underscores the predictive power of this computational approach.

| Nucleus | Atom Position | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H | H (on N1) | 12.5 | 12.4 |

| H (on C2) | 7.6 | 7.5 | |

| H (on C4) | 7.8 | 7.7 | |

| ¹³C | C2 | 135.2 | 134.9 |

| C3 | 95.8 | 95.6 | |

| C4 | 135.2 | 134.9 |

Signaling Pathway Visualization: Pyrazole Derivatives as JAK-STAT Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a prime target for therapeutic intervention. Pyrazole-based compounds have been identified as potent inhibitors of JAK kinases.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of its inhibition by pyrazole-based inhibitors.

As depicted, the pyrazole-based inhibitor functions by binding to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade ultimately inhibits the transcription of genes involved in cell proliferation and inflammation, which is the therapeutic goal in many disease contexts.

Conclusion

DFT calculations offer an indispensable toolkit for the modern drug discovery process, providing detailed insights into the structural and electronic properties of pharmacologically relevant molecules like bromopyrazoles. The strong concordance between theoretical predictions and experimental data validates the use of methods such as B3LYP/6-311+G(d,p) for generating reliable molecular models. This computational approach, when integrated with experimental synthesis and biological assays, facilitates a more efficient, structure-guided design of potent and selective therapeutic agents. The ability to visualize and understand how these compounds interact with key biological targets, such as the JAK-STAT pathway, further empowers researchers to develop next-generation therapeutics for a range of challenging diseases.

References

Molecular Modeling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile and its interactions. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are pivotal in understanding the therapeutic potential of these compounds.[1][2]

Introduction to this compound

This compound is a pyrazole derivative with potential applications in drug discovery. The pyrazole ring is a versatile scaffold in drug design, capable of modulating enzyme activity.[2] The presence of a bromo substituent and a propanenitrile group suggests its potential for various chemical interactions and biological activities. While specific research on this exact molecule is limited, studies on structurally similar pyrazole derivatives provide a framework for understanding its potential interactions and molecular behavior.

Molecular Modeling Methodologies

The exploration of the interaction of this compound with biological targets typically involves a combination of computational techniques. These methods allow for the prediction of binding modes, affinities, and the elucidation of structure-activity relationships.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in understanding the binding interactions between a ligand, such as this compound, and a target protein.

Experimental Protocol: Molecular Docking of Pyrazole Derivatives

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field.

-

Docking Simulation: A docking program, such as Glide XP, is used to dock the ligand into the active site of the prepared protein.[4][5] The simulation generates multiple binding poses, which are then scored based on their predicted binding affinity.

-

Analysis of Results: The docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the interacting molecules.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The docked ligand-protein complex from the molecular docking study is placed in a simulation box filled with a solvent model (e.g., water).

-

Minimization and Equilibration: The system is minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A production MD simulation is run for a specified period (e.g., nanoseconds) to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand-protein interactions, root-mean-square deviation (RMSD) of the complex, and other dynamic properties.

Binding Free Energy Calculations

Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity.[3]

Potential Biological Targets and Signaling Pathways

Based on studies of other pyrazole derivatives, this compound may interact with a variety of biological targets, including protein kinases and metalloenzymes.[3][4] For instance, pyrazole derivatives have been investigated as inhibitors of RET kinase, which is implicated in several types of cancer.[3]

Below is a hypothetical signaling pathway illustrating the potential role of a pyrazole derivative as a kinase inhibitor.

Quantitative Data Summary

| Pyrazole Derivative | Target | Assay | Activity (IC50/Ki) | Reference |

| Pyrazole Compound A | RET Kinase | Kinase Assay | 15 nM (pIC50 = 7.82) | [3] |

| Pyrazole Compound B | hCA I | Enzyme Inhibition | 5.13 nM (Ki) | [4] |

| Pyrazole Compound C | hCA II | Enzyme Inhibition | 11.77 nM (Ki) | [4] |

| Pyrazole Compound D | Anticancer (MCF-7) | Cytotoxicity Assay | 3.03 µg/mL | Fictional |

Note: The data in this table is illustrative and based on reported activities for various pyrazole derivatives. "Fictional" indicates a hypothetical value for illustrative purposes.

Experimental Workflow

The overall workflow for the molecular modeling and evaluation of this compound is depicted in the diagram below.

Conclusion

Molecular modeling serves as a powerful tool in the early stages of drug discovery for compounds like this compound. By leveraging techniques such as molecular docking, MD simulations, and binding free energy calculations, researchers can gain valuable insights into the potential biological targets and interaction mechanisms of novel pyrazole derivatives. While experimental validation remains crucial, these computational approaches significantly accelerate the identification and optimization of promising lead compounds. Further research, including synthesis and in vitro testing, is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Photophysical Properties of Substituted Bromopyrazoles: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of substituted bromopyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals, and the introduction of a bromine atom serves a dual purpose: it acts as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and profoundly influences the compound's photophysical behavior through the heavy-atom effect. This document details common synthetic protocols for bromopyrazole derivatives, summarizes available photophysical data, and provides in-depth experimental methodologies for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of these molecules.

Introduction

Pyrazole derivatives are widely present in natural products and drug molecules, playing a significant role in medicinal chemistry and materials science.[1] Their construction and functionalization have therefore attracted considerable attention from synthetic organic chemists.[1] Among the vast array of pyrazole derivatives, brominated pyrazoles are particularly valuable. They serve as crucial synthetic intermediates for creating more complex molecules through transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[2]

Beyond their synthetic utility, the bromine substituent acts as a "heavy atom," which can significantly alter the photophysical properties of the molecule. The presence of a heavy atom is known to facilitate spin-orbit coupling, which enhances the rate of intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁).[3] This phenomenon often leads to a decrease in fluorescence quantum yield and the potential for phosphorescence, properties that are critical for applications in bioimaging, photodynamic therapy, and organic light-emitting diodes (OLEDs).[4][5] Understanding these properties is essential for designing molecules with tailored photophysical responses for specific applications.[6]

Synthesis of Substituted Bromopyrazoles

The preparation of brominated pyrazoles can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Protocol 2.1: One-Pot Regioselective Synthesis and Bromination

A highly efficient method involves the one-pot reaction of 1,3-dicarbonyl compounds with arylhydrazines, followed by in-situ bromination.[2][7] This approach avoids the need to isolate the intermediate pyrazole, making it atom-economical and time-efficient.

Methodology:

-

To a mixture of a 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol), add a catalytic amount of silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).[2][7]

-

Grind the mixture at room temperature for the time required to form the pyrazole intermediate (typically 5-15 minutes).[7]

-

Add one equivalent of a brominating agent, such as N-bromosaccharin (NBSac), to the mixture.[2]

-

Continue grinding until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2][7]

-

The crude product can be purified by column chromatography on silica gel.[7]

Protocol 2.2: Electrophilic Bromination with N-Halosuccinimides